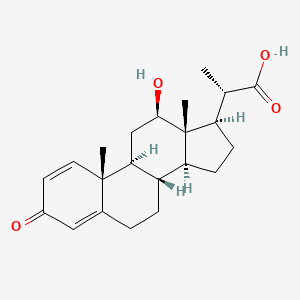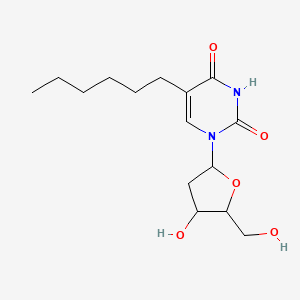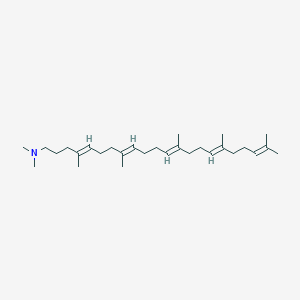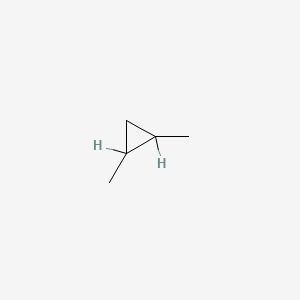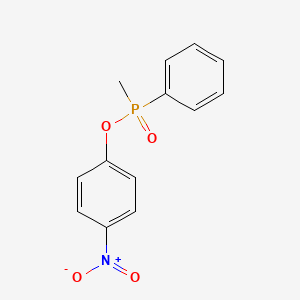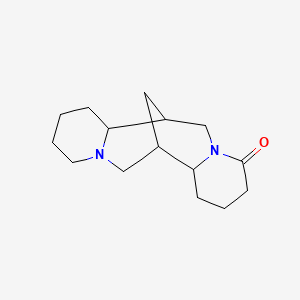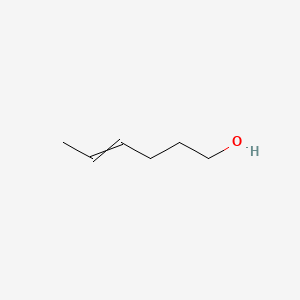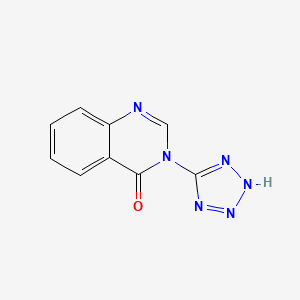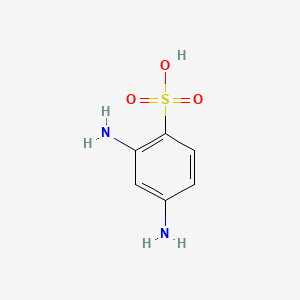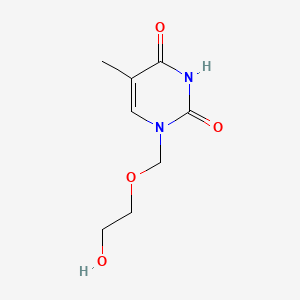
1-(2-ヒドロキシエトキシ)メチル-5-メチルウラシル
概要
説明
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as 1-(2-Hydroxyethoxy)methyl-5-methyluracil, is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxyethoxy)methyl-5-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethoxy)methyl-5-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
核酸研究
1-(2-ヒドロキシエトキシ)メチル-5-メチルウラシル: は、ウラシルのC5-メチル化による5-メチルウラシル (m5U) への変換における役割について研究されています。m5Uは、核酸における一般的な塩基修飾です 。 この化合物は、特にゲノムの侵食が著しいモリカエテス菌において、m5Uシンターゼファミリーの進化を理解する上で関連しています .
抗がん研究
研究者は、1-(2-ヒドロキシエトキシ)メチル-5-メチルウラシル をベースとした新しい抗がんヌクレオシドを合成しました。 これらの化合物は、癌細胞の増殖と生存を阻害する可能性について研究されています .
作用機序
Target of Action
1-(2-Hydroxyethoxy)methyl-5-methyluracil, also known as acyclothymidine, is a pyrimidone compound
Mode of Action
The compound is a purine nucleoside analog. It exhibits antiviral and antitumor activities and has the ability to protect nerve cells . The compound can be incorporated into the DNA chain during biochemical processes, thereby interfering with its normal function .
Result of Action
The compound’s interaction with DNA can result in the inhibition of cell replication, which may contribute to its antiviral and antitumor activities . It may also have neuroprotective effects .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Hydroxyethoxy)methyl-5-methyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to stabilize RNA molecules by increasing the intrinsic stacking power and rigidity of the loop containing the modified nucleosides . This stabilization protects RNA from degradation by specific nucleases . Additionally, it interacts with enzymes involved in nucleotide metabolism, influencing the synthesis and degradation of nucleic acids.
Cellular Effects
The effects of 1-(2-Hydroxyethoxy)methyl-5-methyluracil on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to changes in the expression of genes involved in nucleotide synthesis and repair . It also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(2-Hydroxyethoxy)methyl-5-methyluracil exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, it can bind to DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethoxy)methyl-5-methyluracil change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with changes in gene expression and cellular metabolism observed even after prolonged exposure . The stability and degradation of the compound can vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethoxy)methyl-5-methyluracil vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including disruptions in nucleotide metabolism and cellular toxicity . Threshold effects have been observed, with specific dosages required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
1-(2-Hydroxyethoxy)methyl-5-methyluracil is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides. This compound can affect metabolic flux, leading to changes in the levels of various metabolites within the cell . Its involvement in these pathways highlights its importance in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 1-(2-Hydroxyethoxy)methyl-5-methyluracil is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-(2-Hydroxyethoxy)methyl-5-methyluracil is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOZYBRBNGECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218849 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-11-8 | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068724118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
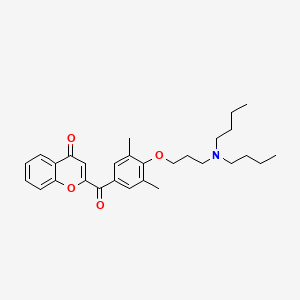

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
